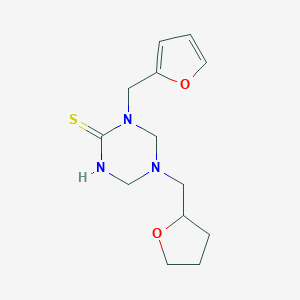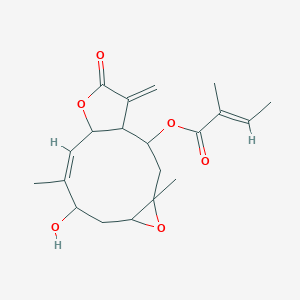
1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it has been proposed that the compound exerts its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits bacterial and fungal growth by disrupting the cell membrane.
Biochemical and physiological effects:
Studies have shown that 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione exhibits low toxicity and does not cause significant adverse effects in animals. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione in lab experiments include its potent anti-tumor, antibacterial, and antifungal activity. However, the compound is relatively difficult to synthesize and requires specialized equipment and expertise.
Future Directions
For research on 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione include further studies on its mechanism of action, optimization of its synthesis, and exploration of its potential applications in other fields such as agriculture and materials science.
In conclusion, 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for use in lab experiments.
Synthesis Methods
The synthesis of 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione involves the reaction of furfurylamine and 2-oxo-tetrahydrofuran-3-thiol in the presence of triethylamine. The reaction proceeds at room temperature and yields the desired compound in good yields.
Scientific Research Applications
1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-tumor activity and has been proposed as a potential drug candidate for cancer treatment. Additionally, it has been shown to possess potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
Product Name |
1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione |
|---|---|
Molecular Formula |
C13H19N3O2S |
Molecular Weight |
281.38 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C13H19N3O2S/c19-13-14-9-15(7-11-3-1-5-17-11)10-16(13)8-12-4-2-6-18-12/h2,4,6,11H,1,3,5,7-10H2,(H,14,19) |
InChI Key |
IDZIHPNGFDUSHJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2CNC(=S)N(C2)CC3=CC=CO3 |
Canonical SMILES |
C1CC(OC1)CN2CNC(=S)N(C2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)


![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)

![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)

![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)